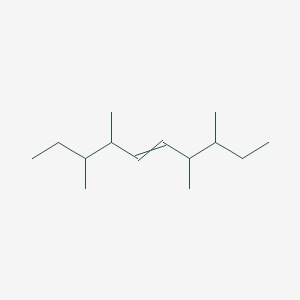
3,4,7,8-Tetramethyldec-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,7,8-Tetramethyldec-5-ene is an organic compound characterized by its unique structure, which includes four methyl groups attached to a decene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetramethyldec-5-ene typically involves the alkylation of a suitable decene precursor with methylating agents. One common method is the use of methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed to facilitate the alkylation reactions. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
3,4,7,8-Tetramethyldec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation of this compound using hydrogen gas in the presence of a palladium catalyst results in the corresponding alkane.
Substitution: Halogenation reactions can occur with halogens such as chlorine or bromine, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.
Substitution: Chlorine gas in the presence of light or a radical initiator.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: 3,4,7,8-Tetramethyldecane.
Substitution: Halogenated derivatives such as 3,4,7,8-Tetramethyl-5-chlorodecane.
科学的研究の応用
3,4,7,8-Tetramethyldec-5-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4,7,8-Tetramethyldec-5-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
類似化合物との比較
Similar Compounds
3,4,7,8-Tetramethyl-1,10-phenanthroline: A compound with a similar methylation pattern but different backbone structure.
2,2,9,9-Tetramethyldec-5-ene-3,7-diyne: Another compound with a similar decene backbone but different functional groups.
Uniqueness
3,4,7,8-Tetramethyldec-5-ene is unique due to its specific arrangement of methyl groups and the presence of a double bond in the decene backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
64781-01-7 |
|---|---|
分子式 |
C14H28 |
分子量 |
196.37 g/mol |
IUPAC名 |
3,4,7,8-tetramethyldec-5-ene |
InChI |
InChI=1S/C14H28/c1-7-11(3)13(5)9-10-14(6)12(4)8-2/h9-14H,7-8H2,1-6H3 |
InChIキー |
YYOPDFGMCCDDGH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)C=CC(C)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















